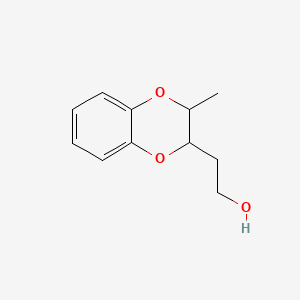
Germazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germazone, also known as 1,7-dimethyl-4-(propan-2-ylidene)tricyclo[4.4.0.02,7]decan-3-one, is an organic compound with the molecular formula C15H22O . It is a naturally occurring sesquiterpene ketone found in various plant species, particularly in the Geranium family . The compound is known for its unique chemical structure, which includes multiple ring systems and a ketone functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Germazone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions involving dienes and dienophiles, followed by oxidation to introduce the ketone functionality .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as Geranium macrorrhizum, followed by purification processes. Advanced techniques like chromatography and distillation are often employed to isolate and purify the compound .
化学反応の分析
Types of Reactions: Germazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The ketone group in this compound can be reduced to form secondary alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Germazone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying cyclization reactions and sesquiterpene synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the fragrance and flavor industry due to its unique aroma and chemical properties
作用機序
The mechanism of action of Germazone involves its interaction with various molecular targets and pathways. The compound is known to modulate enzyme activities and interact with cellular receptors, leading to its observed biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
Germacrone: Another sesquiterpene ketone with similar structural features but different biological activities.
Farnesone: A related sesquiterpene with distinct chemical properties and applications.
Bisabolone: A sesquiterpene alcohol with comparable structural elements but varying functional groups.
Uniqueness of Germazone: this compound’s unique combination of multiple ring systems and a ketone functional group distinguishes it from other similar compounds. Its specific chemical structure contributes to its distinct biological activities and applications in various fields .
特性
CAS番号 |
62332-96-1 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
1,7-dimethyl-4-propan-2-ylidenetricyclo[4.4.0.02,7]decan-3-one |
InChI |
InChI=1S/C15H22O/c1-9(2)10-8-11-14(3)6-5-7-15(11,4)13(14)12(10)16/h11,13H,5-8H2,1-4H3 |
InChIキー |
BBZWSYDKASNBSO-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CC2C3(CCCC2(C3C1=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


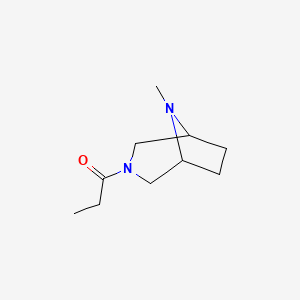
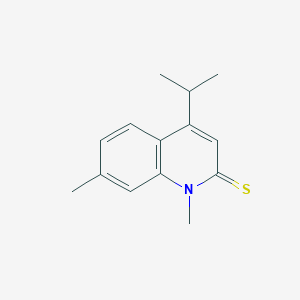
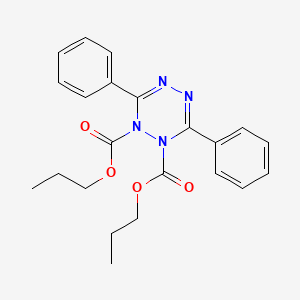
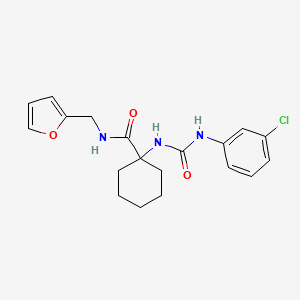
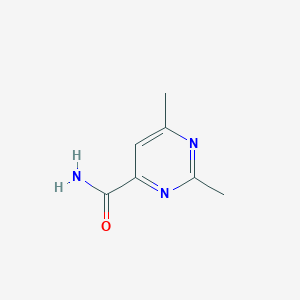
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
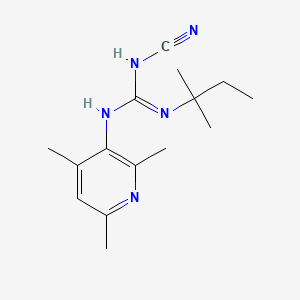
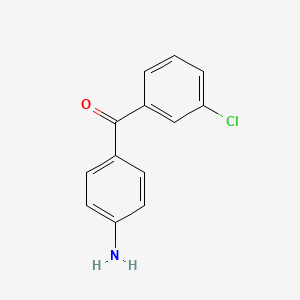
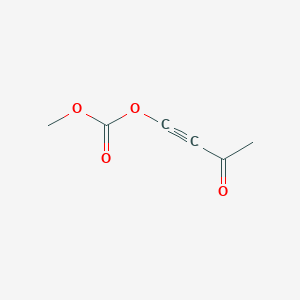
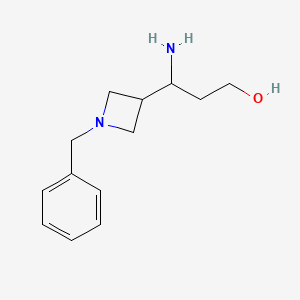
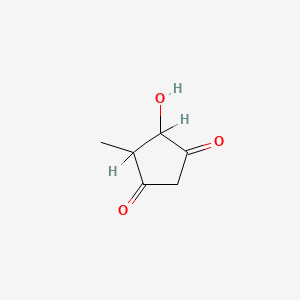
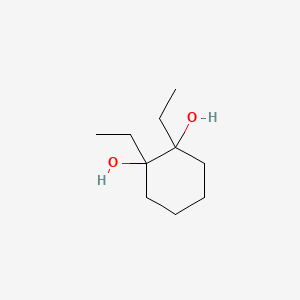
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
